molecular formula C19H16F3NO4 B599927 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid CAS No. 181128-48-3

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

Cat. No. B599927
M. Wt: 379.335
InChI Key: CHNDOSLXDQUFJI-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid” is a chemical compound. Its empirical formula is C20H21NO5 and its molecular weight is 355.38 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This provides a textual representation of the compound’s structure.

Scientific Research Applications

  • Peptide Synthesis

    • The Fmoc group is commonly used in solid-phase peptide synthesis . It acts as a base-sensitive protecting group for the amino acids during the synthesis process .
    • The Fmoc group is removed under mildly basic conditions, allowing for the sequential addition of amino acids to the growing peptide chain .
    • The use of Fmoc-protected amino acids in peptide synthesis has become a standard in both academic research and industry due to its ease of use and the stability of the Fmoc group .
  • Capillary Electrophoresis

    • Fmoc-protected amino acids, such as the one you mentioned, are used in capillary electrophoresis .
    • In this application, the Fmoc group serves as a chromophore, allowing for the detection of the amino acids during the electrophoresis process .
    • This method is often used in the analysis of complex mixtures of amino acids .
  • High-Performance Liquid Chromatography (HPLC)

    • Fmoc-protected amino acids are used for the precolumn derivatization of amines for HPLC and fluorescent detection .
    • The Fmoc group provides a convenient means of monitoring the progress of the reaction and the purification of the product .
    • This application is particularly useful in the analysis of amino acids and peptides .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNDOSLXDQUFJI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.